molecular formula C10H10N2O2 B11908730 Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate

Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate

Cat. No.: B11908730
M. Wt: 190.20 g/mol
InChI Key: RXQBJJNGBUYBTG-UHFFFAOYSA-N
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Description

Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with a methyl group at the 7th position and a carboxylate ester group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-methylpyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the carboxylate ester group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved .

Comparison with Similar Compounds

  • Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate
  • Ethyl 2-(4-methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Comparison: Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-7-9(10(13)14-2)4-3-8-5-6-11-12(7)8/h3-6H,1-2H3

InChI Key

RXQBJJNGBUYBTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=CC=NN12)C(=O)OC

Origin of Product

United States

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